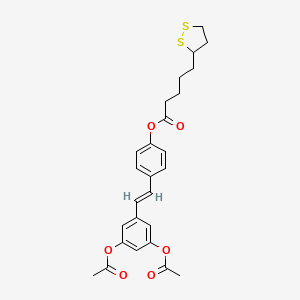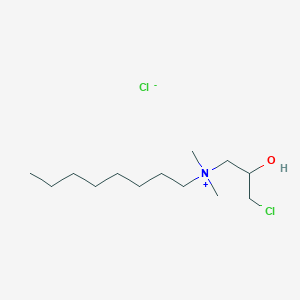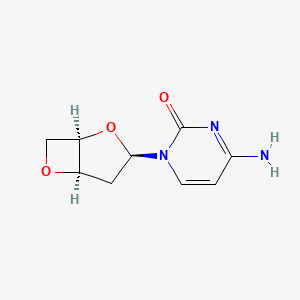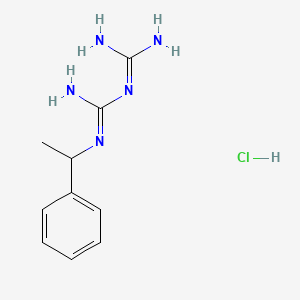
1-(alpha-Methylbenzyl)biguanide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(alpha-Methylbenzyl)biguanide monohydrochloride is a chemical compound with the molecular formula C9H14ClN5. It is a derivative of biguanide, a class of compounds known for their diverse applications in medicine and industry. This compound is particularly noted for its potential use in various scientific research fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(alpha-Methylbenzyl)biguanide monohydrochloride typically involves the reaction of alpha-methylbenzylamine with dicyandiamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting product is then treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1-(alpha-Methylbenzyl)biguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed under anhydrous conditions to prevent side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the specific substitution being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex biguanide derivatives, while reduction may produce simpler amine compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups.
科学研究应用
1-(alpha-Methylbenzyl)biguanide monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex biguanide derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential use in the treatment of various diseases, including diabetes and cancer.
Industry: It is used in the production of polymers and other materials with unique properties.
作用机制
The mechanism of action of 1-(alpha-Methylbenzyl)biguanide monohydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels. This activation of AMP-activated protein kinase (AMPK) plays a crucial role in regulating glucose metabolism and other cellular processes. The compound’s ability to modulate these pathways makes it a promising candidate for various therapeutic applications.
相似化合物的比较
1-(alpha-Methylbenzyl)biguanide monohydrochloride can be compared with other biguanide compounds, such as:
Metformin: A widely used antidiabetic drug that also inhibits mitochondrial complex I and activates AMPK.
Phenformin: Another antidiabetic biguanide with similar mechanisms of action but higher potency and risk of side effects.
Proguanil: A biguanide used for malaria prevention, which does not inhibit mitochondrial respiration in cells.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with different targets and pathways compared to other biguanides. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
4751-77-3 |
|---|---|
分子式 |
C10H16ClN5 |
分子量 |
241.72 g/mol |
IUPAC 名称 |
1-(diaminomethylidene)-2-(1-phenylethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-7(8-5-3-2-4-6-8)14-10(13)15-9(11)12;/h2-7H,1H3,(H6,11,12,13,14,15);1H |
InChI 键 |
ATOZHCWQYQOMHQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N=C(N)N=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


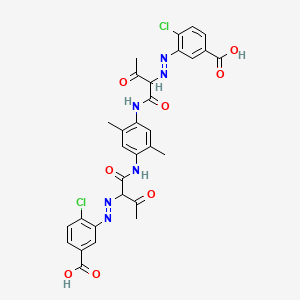
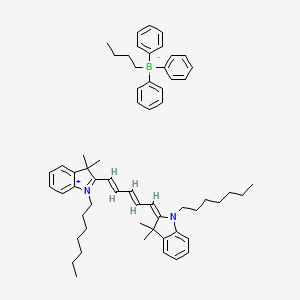




![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
